Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate
Overview
Description
“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the molecular formula C23H22O5 . It is extensively used in scientific research for its diverse applications, including drug delivery systems, synthesis of pharmaceuticals, and developing innovative materials.
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” often involves reactions at the benzylic position . Protodeboronation of alkyl boronic esters using a radical approach has been reported, which could be relevant to the synthesis of this compound . Additionally, the use of diethyl ether with dichloromethane as a co-solvent has been shown to be optimal for certain transformations .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” can be analyzed based on its molecular formula C23H22O5 . The compound contains a benzene ring, which is a key feature in its structure .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” has an average mass of 378.418 Da and a monoisotopic mass of 378.146729 Da . More detailed physical and chemical properties such as density, boiling point, and vapor pressure could not be found in the available resources.Scientific Research Applications
Reactions at the Benzylic Position
The benzyloxy group in the compound can undergo various reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Halogen Exchange Reactions
The compound can potentially be used in halogen exchange reactions . The presence of the benzyloxy group might influence the reactivity of the compound in these reactions .
Synthesis of Derivatives
“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” can serve as a precursor for the synthesis of various derivatives . These derivatives can have different properties and applications, expanding the utility of the original compound .
Antioxidants
Compounds with a structure similar to “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate”, known as m-Aryloxy phenols, have been used as antioxidants . They can potentially prevent or slow down oxidative damage to cells .
Ultraviolet Absorbers
m-Aryloxy phenols, which share a similar structure with the compound , are also used as ultraviolet absorbers . They can absorb and dissipate UV radiation, which can protect materials from UV-induced degradation .
Flame Retardants
The compound could potentially be used as a flame retardant . m-Aryloxy phenols are known to improve the thermal stability and flame resistance of materials . This makes them useful in the production of plastics, adhesives, and coatings .
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
properties
IUPAC Name |
methyl 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-23(24)19-7-9-20(10-8-19)26-15-16-27-21-11-13-22(14-12-21)28-17-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHQDMCBBLSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594814 | |
Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate | |
CAS RN |
937602-33-0 | |
Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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